Bis(4-bromophenyl) propanedioate
Description
Bis(4-bromophenyl) propanedioate is an organic ester derived from propanedioic acid (malonic acid) and 4-bromophenol. Its structure consists of two 4-bromophenyl groups attached to the central propanedioate moiety. While direct data on this compound is sparse in the provided evidence, its synthesis likely follows established esterification protocols similar to related bromophenyl compounds .
Properties
IUPAC Name |
bis(4-bromophenyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCKBCLWUMPTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700293 | |
| Record name | Bis(4-bromophenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116210-64-1 | |
| Record name | Bis(4-bromophenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl) propanedioate typically involves the reaction of 4-bromophenyl derivatives with propanedioate precursors. One common method involves the use of triethylsilane and trifluoroacetic acid as reagents. The reaction is carried out under nitrogen at low temperatures, followed by gradual warming to room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl) propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the propanedioate backbone.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce compounds with altered oxidation states.
Scientific Research Applications
Bis(4-bromophenyl) propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl) propanedioate involves its interaction with specific molecular targets. The bromine atoms and the propanedioate backbone can participate in various chemical interactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Bis(4-methylphenyl) Propanedioate (CAS 15014-23-0)
- Structure : Substitutes bromine with methyl groups on the phenyl rings.
- Key Differences: Polarity: Methyl groups are electron-donating, reducing polarity compared to electron-withdrawing bromine. Safety: Bis(4-methylphenyl) propanedioate requires immediate first-aid measures for inhalation exposure, including oxygen administration . No analogous safety data is provided for the brominated variant.
- Applications : Likely used as a plasticizer or intermediate, though specific uses are undocumented in the evidence.
Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Propanedioate (CAS 220075-01-4)
- Structure : Features a fluorinated alkyl chain instead of aromatic bromophenyl groups.
- Key Differences: Electron Properties: Fluorine’s electronegativity enhances chemical stability and hydrophobicity.
4-Bromophenyl Phenyl Ether (Haloether Mix Component)
- Structure : An ether with one 4-bromophenyl and one phenyl group.
- Key Differences :
Bis(4-bromophenyl)phenylamine
- Structure : Replaces the propanedioate ester with a phenylamine group.
- Key Differences :
Comparative Data Table
Research Findings and Gaps
- Spectroscopy: Bromophenyl compounds exhibit strong absorbance in UV-vis regions, but this compound’s nonlinear optical properties remain unstudied .
- Thermal Stability : Bromine’s high atomic mass may improve flame retardancy compared to methyl or fluorine analogues, though direct data is lacking.
- Toxicity: Limited safety data exists for the brominated propanedioate, unlike its methyl counterpart .
Biological Activity
Bis(4-bromophenyl)propanedioate, a compound featuring brominated phenyl groups, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Bis(4-bromophenyl)propanedioate is characterized by its two 4-bromophenyl groups attached to a propanedioate backbone. The synthesis typically involves the reaction of 4-bromobenzoyl chloride with malonic acid in the presence of a base. The resulting compound can be further purified through recrystallization.
Biological Activities
The biological activities of bis(4-bromophenyl)propanedioate include:
- Anticancer Activity : Studies have indicated that derivatives of compounds containing brominated phenyl groups exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HePG-2 (human hepatocellular carcinoma) and MCF-7 (breast carcinoma) with IC50 values indicating potent activity .
- Antimicrobial Activity : The presence of bromine in the phenyl ring enhances the electron density, which may contribute to increased antibacterial activities compared to non-brominated analogs. Compounds similar to bis(4-bromophenyl)propanedioate have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | References |
|---|---|---|---|
| Anticancer | HePG-2 | 2.33 μg/mL | |
| Anticancer | MCF-7 | 3.98 μg/mL | |
| Antimicrobial | S. aureus | Not specified | |
| Antimicrobial | E. coli | Not specified |
The mechanisms underlying the biological activities of bis(4-bromophenyl)propanedioate are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The compound likely interferes with cellular signaling pathways that regulate cell growth and division, leading to apoptosis in cancer cells.
- Antibacterial Mechanism : The enhanced electron density from the bromine substituent may disrupt bacterial cell wall synthesis or function by interacting with essential bacterial enzymes.
Case Studies
- Anticancer Evaluation : A study synthesized various derivatives of bis(4-bromophenyl)propanedioate and tested their cytotoxicity against HePG-2 and MCF-7 cell lines. The results indicated that modifications to the structure could significantly enhance anticancer activity, suggesting a structure-activity relationship that favors certain substituents .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of related compounds using the agar disc-diffusion method against S. aureus and E. coli. The results showed that compounds with brominated phenyl groups exhibited superior antibacterial activity compared to their chlorine counterparts, highlighting the importance of halogen substitution in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
